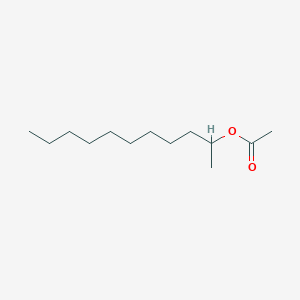

1-Methyldecyl acetate

説明

1-Methyldecyl acetate is a branched-chain ester with the molecular formula C₁₃H₂₆O₂, derived from the esterification of acetic acid with 1-methyldecyl alcohol. Its structure comprises a decyl chain (C₁₀H₂₁) with a methyl group at the first carbon, esterified to an acetate group.

特性

CAS番号 |

14936-67-5 |

|---|---|

分子式 |

C13H26O2 |

分子量 |

214.34 g/mol |

IUPAC名 |

undecan-2-yl acetate |

InChI |

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12(2)15-13(3)14/h12H,4-11H2,1-3H3 |

InChIキー |

HABRKYMFOVMIBP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C)OC(=O)C |

正規SMILES |

CCCCCCCCCC(C)OC(=O)C |

他のCAS番号 |

14936-67-5 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-Methyldecyl acetate can be synthesized through the esterification of 2-undecanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of 2-undecanol, acetate may involve continuous esterification processes where 2-undecanol and acetic acid are fed into a reactor along with a catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation .

化学反応の分析

Types of Reactions

1-Methyldecyl acetate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 2-undecanol and acetic acid in the presence of water and an acid or base catalyst.

Reduction: Reduction of the ester can yield 2-undecanol.

Transesterification: The ester can react with another alcohol to form a different ester and release 2-undecanol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: 2-Undecanol and acetic acid.

Reduction: 2-Undecanol.

Transesterification: A new ester and 2-undecanol.

科学的研究の応用

1-Methyldecyl acetate has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug formulations and as a fragrance in pharmaceutical products.

Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

作用機序

The mechanism of action of 2-undecanol, acetate in biological systems is not well-documented. as an ester, it may exert its effects through interactions with cellular membranes and proteins. The hydrolysis of the ester in biological systems can release 2-undecanol and acetic acid, which may have their own biological activities .

類似化合物との比較

Structural and Chromatographic Properties

The following table compares 1-Methyldecyl acetate with related esters and hydrocarbons based on chromatographic data (retention time, RT; retention index, RI) and molecular characteristics:

| Compound | Molecular Formula | Molecular Weight (g/mol) | RT | RI | Key Structural Features |

|---|---|---|---|---|---|

| 1-Methyldecyl acetate | C₁₃H₂₆O₂ | 214.35* | 1700 | 240.475 | Branched alkyl chain (C11) with acetate |

| (1,1-Dimethylnonyl)benzene | C₁₇H₂₈ | 204.19 | 1711 | 232.411 | Branched alkyl chain (C11) attached to benzene |

| 1-Methylcyclohexyl acetate | C₉H₁₆O₂ | 156.23 | — | — | Cyclohexyl ring with methyl and acetate |

| Methyl acetate | C₃H₆O₂ | 74.08 | — | — | Short-chain methyl ester |

*Calculated molecular weight for 1-Methyldecyl acetate (C₁₃H₂₆O₂). Retention data from suggests higher RI values for branched hydrocarbons compared to linear isomers, likely due to increased molecular interactions in gas chromatography .

Functional and Application Differences

- Fragrance Performance: Unlike Cedryl acetate (a cyclic terpene-derived ester with woody notes) or Methyl acetate (a simple solvent with fruity odor), 1-Methyldecyl acetate’s odor profile remains uncharacterized. Its branched structure may enhance longevity in formulations compared to linear esters like Ethyl acetate .

- Synthesis: Similar to (1-methyldecyl)succinate synthesis (), 1-Methyldecyl acetate likely involves acid-catalyzed esterification of 1-methyldecyl alcohol with acetic acid. This contrasts with Methyl acetate, which is industrially produced via methanol and acetic acid reaction .

Q & A

Q. What statistical methods validate the reproducibility of 1-Methyldecyl acetate studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。